2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt
CAS No.: 205173-31-5
Cat. No.: VC0135419
Molecular Formula: C8H4N2O4S
Molecular Weight: 225.182
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 205173-31-5 |
|---|---|
| Molecular Formula | C8H4N2O4S |
| Molecular Weight | 225.182 |
| IUPAC Name | potassium;5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoate |
| Standard InChI | InChI=1S/C8H4N2O4S.K/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1/i4+1; |
| Standard InChI Key | NQUNIMFHIWQQGJ-AZXPZELESA-N |
| SMILES | C1=CC(=C(C=C1SC#N)C(=O)[O-])[N+](=O)[O-].[K+] |
Introduction
Chemical Identity and Structure
Basic Identification
2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt is identified by the CAS number 205173-31-5 and has the molecular formula C8H4N2O4S, with a molecular weight of 225.182 g/mol. The compound is also known by the synonym NTCB-13C and is registered in the PubChem database with the compound identifier 155890663. Its IUPAC name is potassium;5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoate, which precisely describes its chemical structure including the isotopically labeled carbon atom. The presence of the potassium counterion distinguishes this salt form from its free acid counterpart.
Structural Characteristics
The molecular structure of 2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt features a benzoic acid backbone with two key functional groups: a nitro group at the 2-position and a thiocyanato group with a 13C-labeled carbon at the 5-position. The potassium ion serves as the counterion to the carboxylate anion. The Standard SMILES notation for this compound is C1=CC(=C(C=C1SC#N)C(=O)[O-])N+[O-].[K+], which represents its structural arrangement in a linear format. This notation aids chemists in computational analysis and database searches related to this compound.
Isotopic Labeling Significance
The incorporation of a carbon-13 isotope in the thiocyanato group represents a critical feature of this compound. Carbon-13 is a stable isotope of carbon with a natural abundance of approximately 1.1%. The strategic placement of this isotope in the thiocyanato group enables researchers to track the compound's behavior in complex reaction mixtures and biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This isotopic labeling provides a distinctive spectroscopic signature that can be used to elucidate reaction mechanisms and metabolic pathways with high precision.
Physical and Chemical Properties
Solubility and Solution Behavior
Based on information about related compounds, 2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt likely exhibits good solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The related non-labeled compound shows solubility in DMF at approximately 25 mg/ml, in DMSO at 11 mg/ml, and in ethanol at 25 mg/ml . The water solubility is enhanced in the potassium salt form compared to the free acid, making it more suitable for aqueous applications. In phosphate-buffered saline (PBS) at pH 7.2, related compounds show solubility of about 0.3 mg/ml . The salt form likely improves this aqueous solubility significantly.
Chemical Reactivity
The compound contains several reactive functional groups that contribute to its chemical behavior. The thiocyanato group, particularly with its 13C label, can undergo various transformations including nucleophilic substitution reactions . The nitro group at the 2-position activates the aromatic ring toward nucleophilic aromatic substitution and can be reduced to an amino group under appropriate conditions. The carboxylate group provides opportunities for derivatization through ester or amide formation. The 2-nitro-5-thiocyanatobenzoic acid structure is known to be highly reactive, with the ability to transfer its cyano group rapidly to nucleophilic thiolates . This reactivity makes it valuable for protein modification studies, particularly for converting thiol groups in proteins into their S-cyano derivatives .
Synthesis and Preparation
Purification Methods
Purification of 2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt can be achieved through established techniques such as recrystallization or chromatography to obtain high-purity material suitable for research applications. Recrystallization from appropriate solvent systems, possibly involving water-alcohol mixtures, could yield purified crystalline material. Column chromatography, particularly on silica gel or specialized ion-exchange resins, represents another viable purification strategy. Given the specialized nature and high cost of isotopically labeled compounds, efficient purification methods are essential to maximize yield and purity.
Applications and Research Uses
Chemical Synthesis Applications
2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt serves as an important precursor or intermediate in the synthesis of more complex molecules. The 13C label allows researchers to track the fate of specific atoms through multi-step synthetic pathways. This tracing capability is particularly valuable in mechanistic studies and in the development of novel synthetic methodologies. The compound's reactive functional groups provide multiple handles for further derivatization, making it a versatile building block in organic synthesis programs.
Biochemical and Protein Studies
The non-labeled analog, 2-nitro-5-thiocyanatobenzoic acid (NTCB), is known for its applications in protein chemistry, particularly for converting thiol groups in proteins into their S-cyano derivatives . The 13C-labeled version offers enhanced analytical capabilities for such applications. The compound rapidly transfers its cyano group to nucleophilic thiolates, making it useful for protein modification studies and for investigating protein structure and function . The isotopic label enables precise tracking of these modifications using NMR spectroscopy or mass spectrometry, providing valuable insights into protein chemistry and biochemical processes.
Analytical Applications
Related Compounds and Comparative Analysis
Structural Variations
Various structural analogs of 2-nitro-5-thiocyanatobenzoic acid have been reported in the literature, including compounds with different substitution patterns . These include 4-thiocyanatobenzoic acid, 2-chloro-4-thiocyanatobenzoic acid, 2-bromo-4-thiocyanatobenzoic acid, 3-nitro-4-thiocyanatobenzoic acid, and 2-methoxy-4-thiocyanatobenzoic acid . These structural variations exhibit different physical properties and reactivity patterns, offering a diverse toolkit for researchers working in related areas. The specific placement of functional groups on the aromatic ring significantly influences the compounds' chemical behavior and applications.
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